molecular formula C17H13Cl2N3O3S B2864591 3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 922662-66-6

3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2864591
CAS No.: 922662-66-6
M. Wt: 410.27
InChI Key: ZTNGXDHCLNEWQF-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including chloro, methoxy, pyridazine, and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core pyridazine ring. One common approach is to start with 6-methoxypyridazine-3-carboxylic acid, which undergoes a series of reactions including chlorination, sulfonation, and amide formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the various functional groups and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The chloro groups can be oxidized to form chloro derivatives.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include chlorinated derivatives, amines, and various substituted pyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological processes and developing new therapeutic agents.

Medicine

In medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer, inflammation, and microbial infections.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it valuable in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzenesulfonamide: : Similar in structure but lacks the pyridazine and methoxy groups.

  • N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide: : Similar but lacks the dichloro groups.

Uniqueness

The uniqueness of 3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide lies in its combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3,4-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3S/c1-25-17-8-7-16(20-21-17)11-3-2-4-12(9-11)22-26(23,24)13-5-6-14(18)15(19)10-13/h2-10,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNGXDHCLNEWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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